1-(4-fluorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
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Description
1-(4-fluorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C15H10FN7O and its molecular weight is 323.291. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Researchers have developed novel compounds starting from isonicotinic acid hydrazide, leading to derivatives with significant antimicrobial activities. The synthesis processes involve complex reactions to create a variety of triazole derivatives, which are then tested for their potential against various microorganisms. The studies indicate that these compounds exhibit moderate to good antimicrobial activity, highlighting their potential in developing new antibacterial agents (Hacer Bayrak et al., 2009; Guo-qiang Hu et al., 2005).
Anticancer Evaluation
A series of compounds synthesized from isonicotinic acid hydrazide derivatives were assessed for their anticancer activity. The results showed that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting these compounds as promising candidates for further development as anticancer agents (N. Y. Megally Abdo & M. Kamel, 2015).
Exploratory Process Development
An environmentally benign and cost-effective route was developed for the large-scale preparation of novel antibacterial candidates. This process emphasizes the importance of sustainable methods in the synthesis of potential pharmaceuticals, showcasing advancements in chemical engineering and process development (Tao Yang et al., 2014).
Microwave-assisted Synthesis
The microwave-assisted synthesis of hybrid molecules containing various bioactive moieties, such as penicillanic acid or cephalosporanic acid, has been explored. These studies demonstrate the potential of combining different pharmacophores to create novel compounds with enhanced biological activities, including antimicrobial, antilipase, and antiurease activities (Serap Başoğlu et al., 2013).
Molecular Probes Development
Efforts to develop molecular probes based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold have led to compounds displaying high affinity and selectivity as antagonists for specific receptors. These molecular probes are useful tools in biomedical research for studying receptor functions and potential therapeutic targets (T. Kumar et al., 2011).
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN7O/c16-10-1-3-11(4-2-10)23-13(17)12(20-22-23)15-19-14(21-24-15)9-5-7-18-8-6-9/h1-8H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTHCIKMBVTZNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.